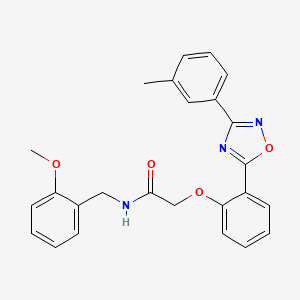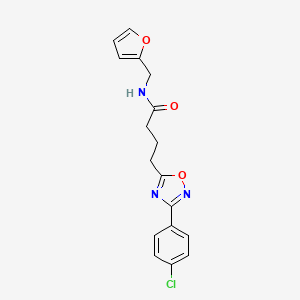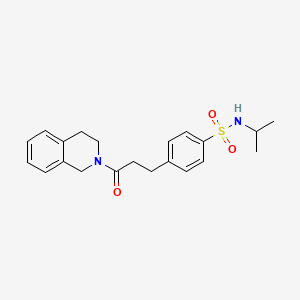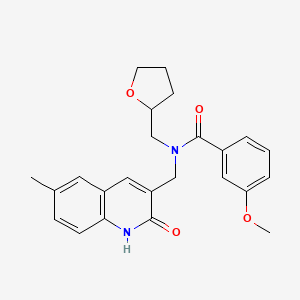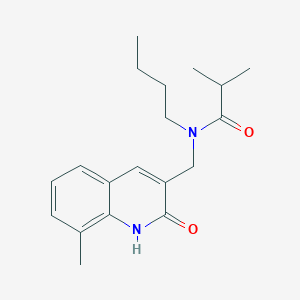
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BMH-21 has shown promising results in preclinical studies, with its unique mechanism of action and favorable pharmacokinetic properties making it a promising candidate for further development.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the DNA repair enzyme PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 is an important enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to be a potent and selective inhibitor of PARP-1, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its potency and selectivity as a PARP-1 inhibitor, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for the development of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide as a cancer therapeutic. One potential direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide analogs with improved pharmacokinetic properties and potency. Additionally, further studies are needed to better understand the mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multistep process starting with the reaction of 3-methylbenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for further development as a cancer therapeutic.
Propiedades
IUPAC Name |
N-tert-butyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-7-6-8-18(11-15)22(27)25(23(3,4)5)14-19-13-17-10-9-16(2)12-20(17)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPYJQXYQSCUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

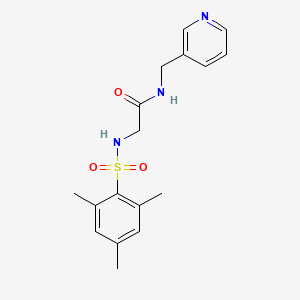
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)


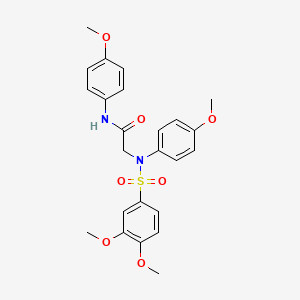

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
